CWHM-1552 vs. CWHM-1008: Acetamide Backbone Delivers Superior In Vivo Oral Efficacy at Lower Doses Compared to Carboxamide Homolog
CWHM-1552 (acetamide) demonstrates markedly improved oral efficacy relative to CWHM-1008 (carboxamide), the lead compound from the homologous chemotype series. This is a direct head-to-head comparison across published data from the same research group using identical murine P. chabaudi malaria models. CWHM-1552 achieves an in vivo ED₉₀ of <10 mg/kg/day, while CWHM-1008 requires a substantially higher dose to achieve comparable suppression, with an ED₉₉ of ≈ 30 mg/kg/day [1][2].
| Evidence Dimension | In vivo oral efficacy (ED₉₀ / ED₉₉) |
|---|---|
| Target Compound Data | ED₉₀ < 10 mg/kg/day; ED₉₉ = 30 mg/kg/day |
| Comparator Or Baseline | CWHM-1008: ED₉₉ ≈ 30 mg/kg/day |
| Quantified Difference | CWHM-1552 achieves ED₉₀ at <10 mg/kg/day, whereas CWHM-1008 requires a higher ED₉₉ ≈ 30 mg/kg/day to achieve similar suppression |
| Conditions | Murine P. chabaudi malaria model; oral (p.o.) once-daily dosing |
Why This Matters
The lower effective dose requirement translates to a wider therapeutic window and reduced compound consumption during large-scale in vivo studies, a critical procurement and study design consideration.
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- [2] Meyers, M. J.; Liu, J.; Xu, J.; Leng, F.; Guan, J.; Liu, Z.; McNitt, S. A.; Qin, L.; Dai, L.; Ma, H.; et al. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. J. Med. Chem. 2019, 62 (7), 3503–3512. View Source
